molecular formula C17H12N2O6S B2673950 Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 477538-21-9

Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate

Cat. No. B2673950
CAS RN: 477538-21-9
M. Wt: 372.35
InChI Key: QBHFLGIETRKSEQ-UHFFFAOYSA-N
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Description

Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate, commonly known as MNTP, is a synthetic compound that belongs to the family of thiophene derivatives. MNTP has been widely studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.

Scientific Research Applications

Radiosensitizers and Bioreductively Activated Cytotoxins

Research has explored the synthesis of nitrothiophenes, such as Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate, for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds have been evaluated in vitro for their ability to sensitize hypoxic mammalian cells to radiation and act as selective cytotoxins under hypoxic conditions. The studies highlight the importance of specific structural features, like tertiary amine bases or oxiranes in the side chain, for potent radiosensitization effects. The findings suggest a promising avenue for enhancing radiotherapy outcomes in cancer treatment (Threadgill et al., 1991).

Antibacterial Activity

Another area of application involves designing and synthesizing analogues of Nitrofurantoin®, incorporating furan and pyrazole scaffolds. These analogues, including Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate, have been tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The research aims to identify new therapeutic agents for treating urinary infectious diseases, demonstrating the compound's relevance in developing new antibacterial drugs (Hassan et al., 2020).

Synthesis of Electrophile and Nucleophile Probes

Further studies involve the use of alpha-nitro ketone intermediates, related to Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate, for synthesizing probes to study interactions with the Drosophila neonicotinoid-nicotinic acetylcholine receptor. These compounds serve as tools for understanding the biochemical mechanisms underlying insecticide action and receptor function, offering insights into designing more effective and selective insecticides (Zhang et al., 2004).

Organocatalysis for Transesterification

In the field of green chemistry, Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate derivatives have been investigated for their potential as organocatalysts in transesterification reactions. These reactions are crucial for producing biodiesel and other esters from renewable resources. The studies demonstrate the efficiency of zwitterionic salts, derived from the compound, as catalysts in promoting transesterification, offering a more sustainable and environmentally friendly approach to chemical synthesis (Ishihara et al., 2008).

Mechanism of Action

While specific information on the mechanism of action of “Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate” is not available, it’s worth noting that a series of synthetic nitrofuranyl amides showed good in vitro inhibitory activity against Mycobacterium tuberculosis .

properties

IUPAC Name

methyl 3-[(5-nitrofuran-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6S/c1-24-17(21)15-11(9-13(26-15)10-5-3-2-4-6-10)18-16(20)12-7-8-14(25-12)19(22)23/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHFLGIETRKSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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